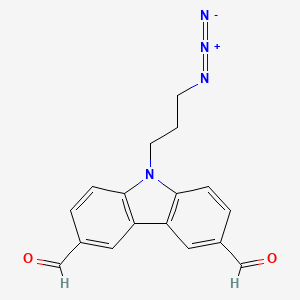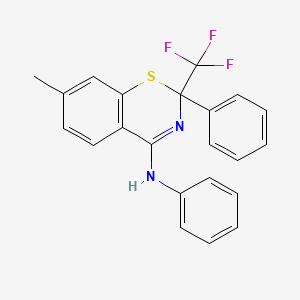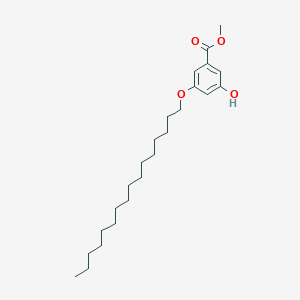
9-(3-Azidopropyl)-9H-carbazole-3,6-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(3-Azidopropyl)-9H-carbazole-3,6-dicarbaldehyde is a compound that features a carbazole core substituted with azidopropyl and dicarbaldehyde groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Azidopropyl)-9H-carbazole-3,6-dicarbaldehyde typically involves multiple steps. One common method includes the functionalization of carbazole with azidopropyl groups through nucleophilic substitution reactions. The dicarbaldehyde groups are introduced via formylation reactions, often using Vilsmeier-Haack or Duff formylation methods .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts, such as copper(I) in azide-alkyne cycloaddition reactions, can also enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
9-(3-Azidopropyl)-9H-carbazole-3,6-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Copper(I) catalysts, alkynes for click chemistry.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Triazole derivatives.
Applications De Recherche Scientifique
9-(3-Azidopropyl)-9H-carbazole-3,6-dicarbaldehyde has several scientific research applications:
Mécanisme D'action
The mechanism of action of 9-(3-Azidopropyl)-9H-carbazole-3,6-dicarbaldehyde primarily involves its reactivity due to the azide and aldehyde groups. The azide group can undergo cycloaddition reactions, forming stable triazole rings, which can interact with various molecular targets. The aldehyde groups can form Schiff bases with amines, facilitating the formation of imine linkages .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Aminopropyl)triethoxysilane: Similar in having a propyl chain with a functional group, but differs in having an amine instead of an azide.
3-Azidopropyl(triethoxy)silane: Shares the azidopropyl group but differs in the core structure, being a silane rather than a carbazole.
Uniqueness
9-(3-Azidopropyl)-9H-carbazole-3,6-dicarbaldehyde is unique due to its combination of a carbazole core with both azidopropyl and dicarbaldehyde functionalities. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in synthesis, materials science, and medicinal chemistry .
Propriétés
Numéro CAS |
332865-09-5 |
|---|---|
Formule moléculaire |
C17H14N4O2 |
Poids moléculaire |
306.32 g/mol |
Nom IUPAC |
9-(3-azidopropyl)carbazole-3,6-dicarbaldehyde |
InChI |
InChI=1S/C17H14N4O2/c18-20-19-6-1-7-21-16-4-2-12(10-22)8-14(16)15-9-13(11-23)3-5-17(15)21/h2-5,8-11H,1,6-7H2 |
Clé InChI |
GABZJQFSYJWZNQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C=O)C3=C(N2CCCN=[N+]=[N-])C=CC(=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Azabicyclo[5.2.0]non-4-en-9-one](/img/structure/B14243251.png)
![(2R)-2-{[(1R)-1-Cyclohexylbut-3-en-1-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14243253.png)

![N-Benzyl-N-[2-(methanesulfonyl)ethyl]-N'-methylurea](/img/structure/B14243263.png)

![1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]naphthalene](/img/structure/B14243268.png)
![N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide](/img/structure/B14243278.png)



![4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol](/img/structure/B14243301.png)


